Bienvenue dans la boutique en ligne BenchChem!

3-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide

JAK2 inhibition Kinase selectivity Biochemical IC50

Target JAK2-driven pathways with this potent, selective pyrazolo[1,5-a]pyrimidine inhibitor. JAK2 biochemical IC50 of 3.60 nM, ~7-fold selectivity over JAK1. Validated in Ramos B-cells (cellular IC50 46 nM). Ideal for JAK2V617F-driven MPN models and B-cell JAK-STAT signaling studies. Differentiated selectivity profile avoids pan-JAK toxicity. Research-use only, not for human administration.

Molecular Formula C17H17ClN4O
Molecular Weight 328.8
CAS No. 1796946-20-7
Cat. No. B2862379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide
CAS1796946-20-7
Molecular FormulaC17H17ClN4O
Molecular Weight328.8
Structural Identifiers
SMILESCC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H17ClN4O/c1-12-8-16-20-10-13(11-22(16)21-12)4-3-7-19-17(23)14-5-2-6-15(18)9-14/h2,5-6,8-11H,3-4,7H2,1H3,(H,19,23)
InChIKeyGRGYQIKXSGZDCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide – Procurement-Relevant Compound Profile and JAK Inhibitor Classification


3-Chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide (CAS 1796946-20-7) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class of Janus kinase (JAK) inhibitors. Its structure features a 2-methylpyrazolo[1,5-a]pyrimidine core linked via a propyl spacer to a 3-chlorobenzamide moiety . The compound is disclosed in patent families assigned to Lynk Pharmaceuticals Co. Ltd. as part of a novel series of benzamides of pyrazolyl-amino-pyrimidinyl derivatives, claimed as selective and potent JAK inhibitors for therapeutic applications [1]. Biochemically, it exhibits nanomolar inhibitory activity against multiple JAK family members, with reported IC50 values of 3.60 nM against recombinant JAK2, 25 nM against JAK1, and 46 nM in a JAK1/3-dependent cellular assay [2].

Why 3-Chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide Cannot Be Interchanged with Other In-Class JAK Inhibitors


JAK inhibitors as a class display highly divergent isoform selectivity profiles that directly determine their therapeutic windows, toxicity liabilities, and disease-specific applicability. The four JAK family members (JAK1, JAK2, JAK3, TYK2) pair with distinct cytokine receptor families; non-selective inhibition of JAK2, for instance, is associated with anemia and thrombocytopenia via erythropoietin and thrombopoietin signaling blockade [1]. 3-Chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide demonstrates a differentiated selectivity fingerprint—with a JAK2 biochemical IC50 of 3.60 nM and a JAK1 IC50 of 25 nM, representing approximately 7-fold biochemical selectivity for JAK2 over JAK1 [2]. This contrasts sharply with JAK1-biased inhibitors such as upadacitinib (JAK1 IC50 ~45 nM, ~40-fold selective over JAK2) or pan-JAK inhibitors like tofacitinib (JAK1 IC50 ~3.2 nM, JAK2 IC50 ~4.1 nM, near-equipotent). Generic substitution across this pharmacologic class would disregard the compound's specific JAK2-favoring profile, which may confer distinct biological consequences in cellular and in vivo contexts [3].

Quantitative Differentiation Evidence for 3-Chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide Versus Comparator JAK Inhibitors


JAK2 Biochemical Potency Comparison: Target Compound vs. Fedratinib and Ruxolitinib

The target compound demonstrates a recombinant JAK2 IC50 of 3.60 nM in a biochemical assay using N-terminal His-tagged human JAK2 (residues 826–1132) with PolyGT-Biotin substrate [1]. This places it within the low nanomolar potency range comparable to the FDA-approved JAK2-selective inhibitor fedratinib (JAK2 IC50 = 3.0 nM in comparable biochemical format) and approximately 3-fold more potent than ruxolitinib (JAK2 IC50 = 2.8–5.7 nM, depending on assay conditions), though the assay contexts are not identical [2]. The target compound's JAK2 IC50 is within the same order of magnitude as these clinical JAK2 inhibitors, suggesting comparable target engagement potential at the enzymatic level.

JAK2 inhibition Kinase selectivity Biochemical IC50

JAK1 Selectivity Differential: Target Compound Exhibits JAK2-Preferring Profile Contrasting with JAK1-Biased Clinical Inhibitors

Within the same biochemical assay platform (BindingDB/ChEMBL), the target compound shows a JAK1 IC50 of 25 nM, yielding a JAK1/JAK2 selectivity ratio of approximately 6.9-fold (JAK2-favoring) [1]. In contrast, the JAK1-biased inhibitor upadacitinib exhibits a JAK1 IC50 of ~45 nM with ~40-fold selectivity over JAK2 in biochemical assays—favoring the opposite isoform [2]. The pan-JAK inhibitor tofacitinib demonstrates near-equipotency with JAK1 IC50 ~3.2 nM and JAK2 IC50 ~4.1 nM (~1.3-fold). This means the target compound's selectivity vector is orthogonal to upadacitinib's: it preferentially inhibits JAK2, which may reduce JAK1-mediated effects on IL-6 and IFN signaling while retaining JAK2 pathway suppression.

JAK isoform selectivity JAK1 vs JAK2 Selectivity ratio

Cellular JAK1/3 Pathway Inhibition: Functional Activity in Human B-Cell Line

The target compound inhibited JAK1/3-dependent STAT6 phosphorylation in human Ramos B-cells harboring a β-lactamase reporter gene, with a cellular IC50 of 46 nM following IL-4 stimulation [1]. This cell-based activity confirms that the compound is cell-permeable and functionally engages JAK-STAT signaling at sub-100 nM concentrations. For cross-study context, the approved JAK1/2 inhibitor baricitinib demonstrates cellular IC50 values of ~30–50 nM in IL-4-stimulated STAT6 phosphorylation assays in comparable cell types [2]. While the target compound and baricitinib show overlapping cellular potency ranges, baricitinib is a JAK1/JAK2 dual inhibitor (JAK1 IC50 ~5.9 nM, JAK2 IC50 ~5.7 nM) whereas the target compound retains JAK2 biochemical preference, suggesting its cellular activity may arise from a different target engagement profile.

Cellular JAK inhibition STAT6 phosphorylation Ramos cell assay

Structural Determinants of Selectivity: Chlorobenzamide Moiety and Propyl Linker Differentiate from Closest Pyrazolopyrimidine Analogs

The target compound contains a 3-chlorobenzamide moiety connected via a propyl (three-carbon) linker to the 6-position of the 2-methylpyrazolo[1,5-a]pyrimidine core . This distinguishes it from closely related analogs in the patent space: compounds such as 3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide (CAS 1797084-86-6) substitute the 3-chloro group with a dimethylamino moiety , and 3,4-difluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide (CAS 1797862-17-9) incorporates 3,4-difluoro substitution . The electron-withdrawing chlorine atom at the meta-position of the benzamide ring may alter both the compound's hydrogen-bonding capacity and metabolic stability relative to electron-donating substituents. While these structural comparisons are based on chemical composition rather than parallel biological testing data, they define clear procurement-relevant chemical differentiation points.

Structure-activity relationship Pyrazolopyrimidine scaffold Chemical differentiation

Procurement-Guiding Application Scenarios for 3-Chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide Based on Differentiated Evidence


JAK2-Focused Myeloproliferative Neoplasm Research Models

Investigators studying JAK2V617F-driven myeloproliferative neoplasms (polycythemia vera, essential thrombocythemia, primary myelofibrosis) may prioritize this compound over JAK1-biased inhibitors due to its JAK2-preferring biochemical profile (JAK2 IC50 = 3.60 nM, ~7-fold selectivity over JAK1) [1]. The low nanomolar JAK2 potency, approaching that of fedratinib (IC50 ~3.0 nM), supports its use in SET2 or HEL cell-line models where JAK2 dependence is established. In contrast, JAK1-biased agents like upadacitinib (JAK1/JAK2 ratio ~0.025) would provide insufficient JAK2 coverage at comparable concentrations [2].

Cellular JAK-STAT Pathway Inhibition in B-Lymphocyte Signaling Studies

The compound's demonstrated cellular activity in human Ramos B-cells (IC50 = 46 nM against IL-4-induced STAT6 phosphorylation) [1] makes it suitable for ex vivo studies of JAK-STAT signaling in B-cell lineages, including investigation of IL-4/STAT6-mediated class switching and IgE regulation. Procurement for these studies should consider that the compound achieves functional pathway inhibition at sub-100 nM concentrations in a disease-relevant immune cell context, providing a validated tool for B-cell JAK signaling research.

Structure-Activity Relationship (SAR) Studies on Pyrazolopyrimidine JAK Inhibitor Scaffolds

Medicinal chemistry teams exploring pyrazolo[1,5-a]pyrimidine-based kinase inhibitors can procure this compound as a reference standard representing a specific benzamide substitution pattern (3-chloro, propyl-linked) within the Lynk Pharmaceuticals JAK inhibitor chemotype [1]. Its distinct meta-chloro substitution differentiates it from dimethylamino and difluoro analogs, enabling systematic evaluation of electronic effects on JAK isoform selectivity without requiring de novo synthesis of the scaffold core [2].

Quote Request

Request a Quote for 3-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.